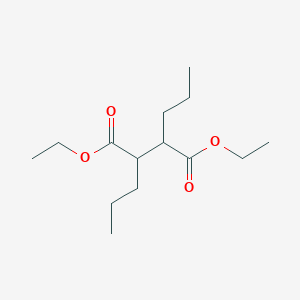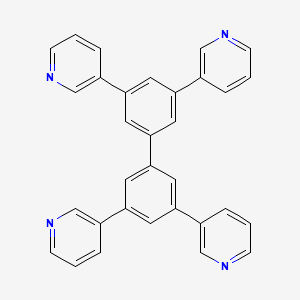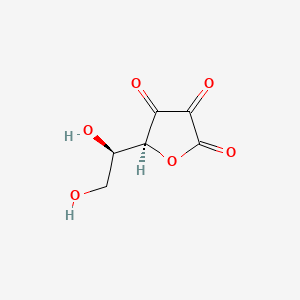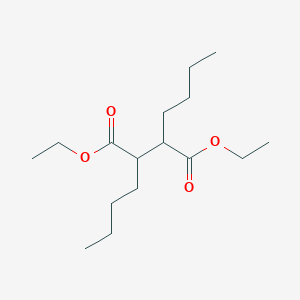
Diethyl 2,3-dibutylsuccinate
Overview
Description
Diethyl 2,3-dibutylsuccinate is an organic compound with the molecular formula C16H30O4. It is a diester derivative of succinic acid, where the hydrogen atoms on the 2 and 3 positions of the succinate backbone are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry and industry.
Mechanism of Action
Target of Action
Diethyl 2,3-dibutylsuccinate is primarily used as a component in titanium-magnesium catalysts for propylene polymerization . These catalysts are essential for the production of stereoregular isotactic polypropylene .
Mode of Action
The compound acts as a stereoregulating component in the catalysts, ensuring high stereospecificity . This means it controls the spatial arrangement of atoms in the polymer, resulting in a specific configuration of the polypropylene .
Biochemical Pathways
It’s known that the compound plays a crucial role in thepolymerization of propylene , a process that involves multiple chemical reactions to form a polymer chain .
Result of Action
The use of this compound in titanium-magnesium catalysts allows the synthesis of polypropylene with broad molecular-mass distribution . The catalysts prepared using this compound have the best characteristics and allow the preparation of polypropylene with a high isotacticity index .
Biochemical Analysis
Biochemical Properties
Succinate, a related compound, is known to play a central role in mitochondrial activity . Succinate is involved in the TCA cycle, where it serves as a substrate for succinate dehydrogenase, an important enzyme in the energy production process .
Cellular Effects
Studies on succinate have shown that it can modulate microglial polarization and activation by reducing mitochondrial fission and cellular ROS production . This suggests that Diethyl 2,3-dibutylsuccinate may have similar effects on cellular processes.
Molecular Mechanism
Succinate, a related compound, is known to exert its effects at the molecular level by binding to succinate dehydrogenase in the TCA cycle . This interaction is crucial for the conversion of succinate to fumarate, a key step in the energy production process .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to succinate, given its structural similarity. Succinate is a key intermediate in the TCA cycle, which is a central metabolic pathway involved in energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dibutylsuccinate can be synthesized through the condensation of succinic acid diester with butyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure consistent quality and high output. The process may include steps such as distillation, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-dibutylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or other reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester derivatives.
Scientific Research Applications
Diethyl 2,3-dibutylsuccinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,3-diisobutylsuccinate: Similar in structure but with isobutyl groups instead of butyl groups.
Diethyl 2,3-diisopropylsuccinate: Contains isopropyl groups, leading to different chemical properties and applications.
Uniqueness
Diethyl 2,3-dibutylsuccinate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
diethyl 2,3-dibutylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-5-9-11-13(15(17)19-7-3)14(12-10-6-2)16(18)20-8-4/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFNAJGCHRWCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)


![N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide](/img/structure/B3327244.png)
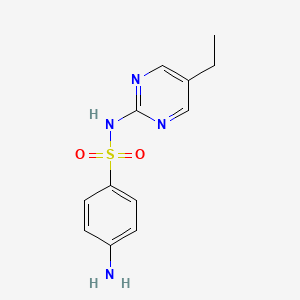
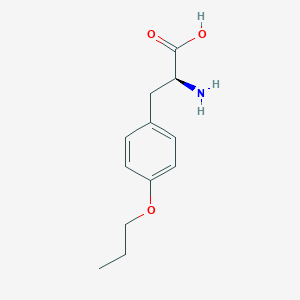
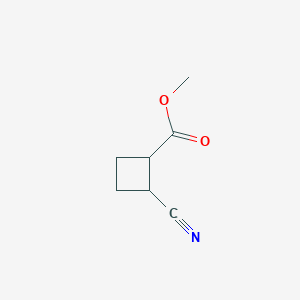
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)

